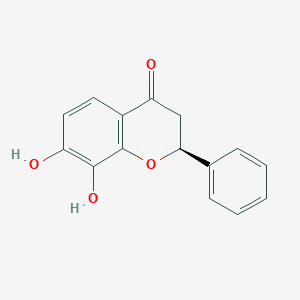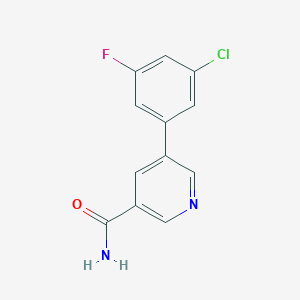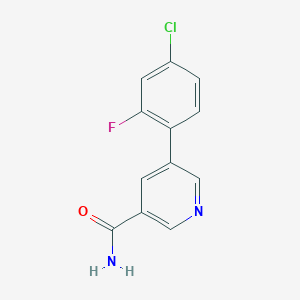
tert-Butyl(6-methyl-5-nitropyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H15N3O4. It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to a nitro-substituted pyridine ring. This compound is often used in organic synthesis and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-methyl-5-nitropyridin-3-yl halides under basic conditions. A common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can react with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and other biochemical pathways, making the compound useful in various research applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-nitropyridin-3-yl)carbamate
- tert-Butyl (5-nitropyridin-3-yl)carbamate
- tert-Butyl (6-chloro-5-methylpyridin-2-yl)carbamate
Uniqueness
tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate is unique due to the presence of both a nitro group and a methyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
1219948-26-1 |
|---|---|
Molecular Formula |
C11H15N3O4 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
tert-butyl N-(6-methyl-5-nitropyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15N3O4/c1-7-9(14(16)17)5-8(6-12-7)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,13,15) |
InChI Key |
RKBXKOPRBRRUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


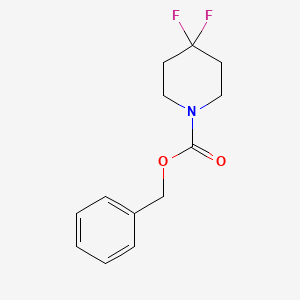
![7'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-amine](/img/structure/B11860858.png)
![tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B11860869.png)
![({8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-5-yl}methyl)dimethylamine](/img/structure/B11860870.png)
![N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B11860882.png)
![Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-](/img/structure/B11860893.png)

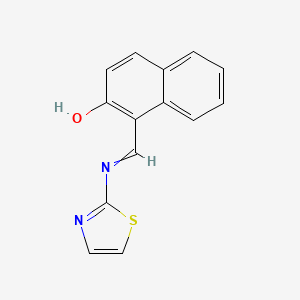
![N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11860904.png)
